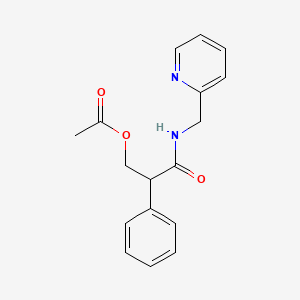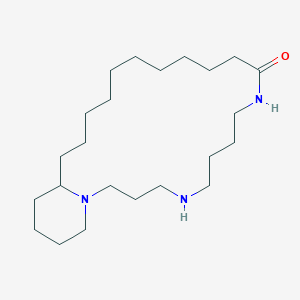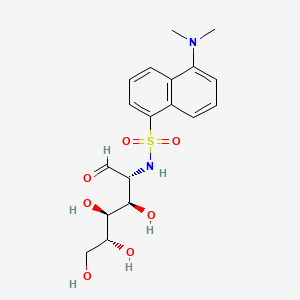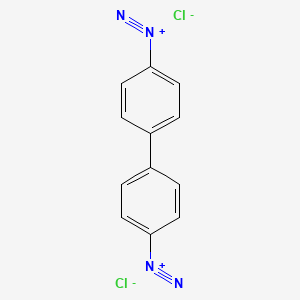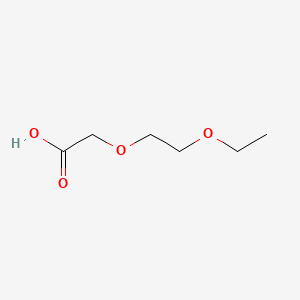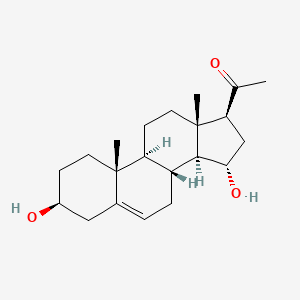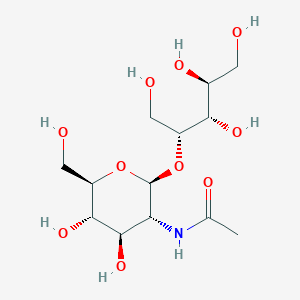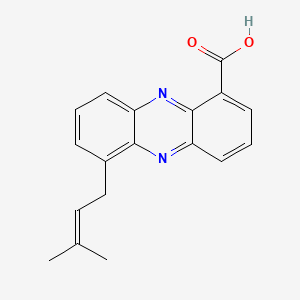
1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)- is a natural product found in Streptomyces cinnamonensis with data available.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of derivatives related to phenazinecarboxylic acid, exploring their antimicrobial properties. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties were synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic acids and demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Photocatalytic Applications
Phenazine derivatives have been investigated for their photocatalytic properties, particularly in the degradation of organic dyes. Coordination complexes based on phenazine units have shown promising results in the photocatalytic degradation of methyl violet dye, highlighting their potential in environmental remediation applications (Lu et al., 2021).
Fungicidal Activity and Phloem Mobility
Phenazine-1-carboxylic acid (PCA) and its derivatives have been evaluated for their fungicidal activity and phloem mobility. Some PCA derivatives conjugated with amino acids showed enhanced fungicidal activities against Rhizoctonia solani compared to PCA itself, although their phloem mobility in plants was limited, indicating challenges in systemic application (Niu et al., 2017).
Bioactive Metabolites from Co-Cultivation
The co-cultivation of two sponge-associated actinomycetes led to the induction of phenazine-derived compounds with antibacterial and antibiofilm properties. These findings suggest the potential of microbial co-cultivation as a method for discovering new antimicrobial agents (Hifnawy et al., 2020).
Environmental Biodegradation
Studies on the environmental fate of phenazine-1-carboxylic acid revealed that certain bacterial species can use it as a carbon and nitrogen source, degrading it through specific dioxygenase enzymes. This research contributes to understanding the biodegradation pathways of phenazine derivatives in the environment (Zhao et al., 2017).
Propiedades
Número CAS |
85223-60-5 |
|---|---|
Nombre del producto |
1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)- |
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
6-(3-methylbut-2-enyl)phenazine-1-carboxylic acid |
InChI |
InChI=1S/C18H16N2O2/c1-11(2)9-10-12-5-3-7-14-16(12)19-15-8-4-6-13(18(21)22)17(15)20-14/h3-9H,10H2,1-2H3,(H,21,22) |
Clave InChI |
CVDTVMVFBZCMRF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)C |
SMILES canónico |
CC(=CCC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)C |
Sinónimos |
6-(3-methyl-2-butenyl)-1-phenazinecarboxylic acid 6-MBPC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-6-nitrophenol](/img/structure/B1195535.png)
![[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium](/img/structure/B1195536.png)
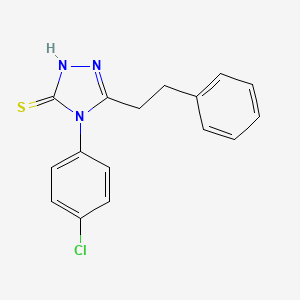
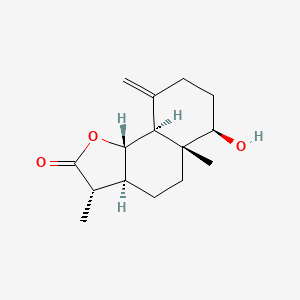
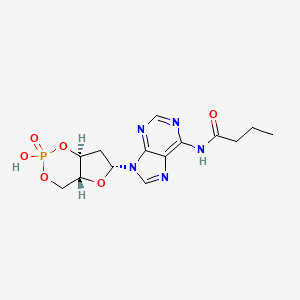
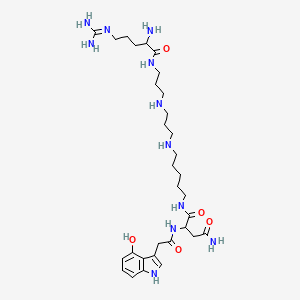
![Trimethyl[(S)-4-amino-4-carboxybutyl] ammonium](/img/structure/B1195544.png)
